![molecular formula C13H10N4O B066927 1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol CAS No. 169828-29-9](/img/structure/B66927.png)
1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It falls under the category of imine compounds and has been found to possess several biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol involves the inhibition of enzymes that are essential for the survival and growth of microorganisms and cancer cells. It has been found to inhibit the activity of DNA gyrase, an enzyme that is involved in DNA replication, transcription, and repair. This inhibition leads to the disruption of DNA synthesis and ultimately cell death.
Biochemical and Physiological Effects:
1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol has been found to possess several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. Additionally, it has been found to possess antioxidant properties, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol in lab experiments is its ability to inhibit the growth of various microorganisms and cancer cells. This makes it a potential candidate for the development of new antimicrobial and anticancer drugs. However, one of the limitations is that it may exhibit cytotoxic effects on normal cells at higher concentrations.
Orientations Futures
There are several future directions for the research on 1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol. One potential direction is the development of new antimicrobial and anticancer drugs based on its structure and mechanism of action. Additionally, further studies could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Further research could also be conducted to determine its pharmacokinetic and pharmacodynamic properties, which would be essential for the development of new drugs. Finally, studies could be conducted to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, 1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol is a chemical compound that has shown promise as a therapeutic agent. Its potential as an antimicrobial, anticancer, and anti-inflammatory agent has been extensively studied, and there are several future directions for research on this compound. Further studies could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol involves the reaction between 2-hydroxy-1-naphthaldehyde and 3-amino-1,2,4-triazole in the presence of a catalyst. The resulting product is a yellow solid that can be purified through recrystallization.
Applications De Recherche Scientifique
1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol has been extensively studied for its potential as a therapeutic agent. It has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. Several studies have also reported its ability to inhibit the growth of various bacterial and fungal strains.
Propriétés
Numéro CAS |
169828-29-9 |
|---|---|
Nom du produit |
1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol |
Formule moléculaire |
C13H10N4O |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
1-[(E)-1H-1,2,4-triazol-5-yliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C13H10N4O/c18-12-6-5-9-3-1-2-4-10(9)11(12)7-14-13-15-8-16-17-13/h1-8,18H,(H,15,16,17)/b14-7+ |
Clé InChI |
PNKRRQAWJNSOLG-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=O)C2=CNC3=NC=NN3 |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC=NN3)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=O)C2=CNC3=NC=NN3 |
Synonymes |
1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



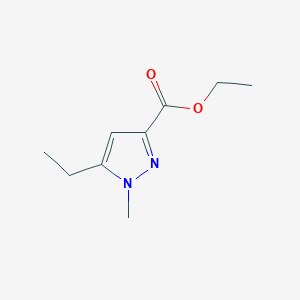
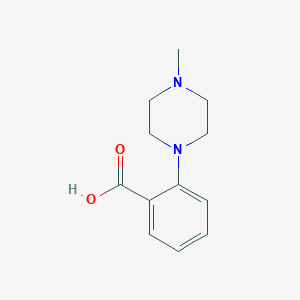

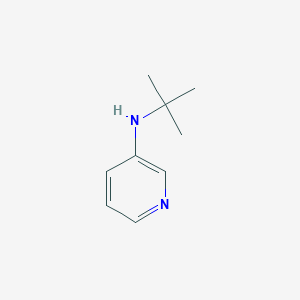
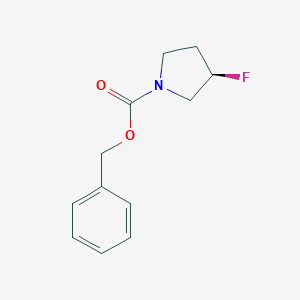
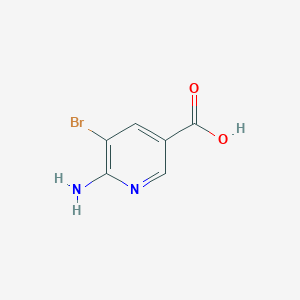
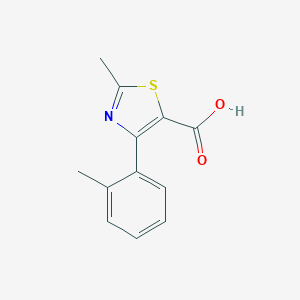

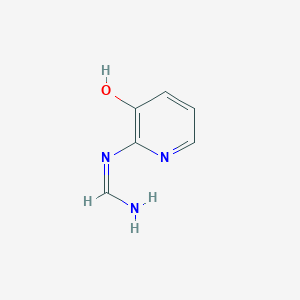
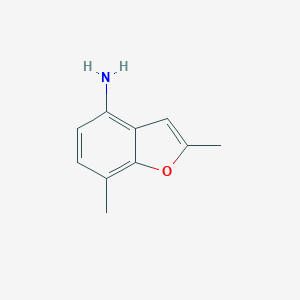



![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)